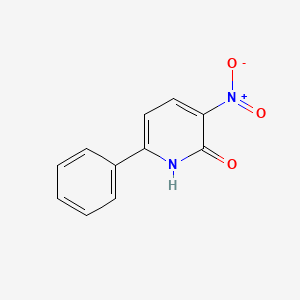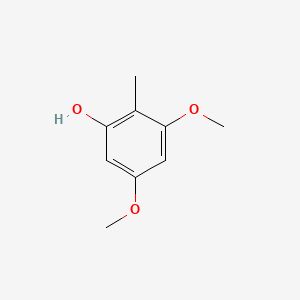
Phenol, 3,5-dimethoxy-2-methyl-
Vue d'ensemble
Description
Phenol, 3,5-dimethoxy-2-methyl-, also known as Phloroglucinol dimethyl ether or Taxicatigenin, is a type of phenol derivative . It has a molecular formula of C8H10O3 and a molecular weight of 154.1632 . It is a member of methoxybenzenes and phenols .
Molecular Structure Analysis
The molecular structure of Phenol, 3,5-dimethoxy-2-methyl- consists of a benzene ring bonded to a hydroxyl group and two methoxy groups at the 3rd and 5th positions, and a methyl group at the 2nd position . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Phenols, including Phenol, 3,5-dimethoxy-2-methyl-, exhibit unique physical and chemical properties when compared to alcohol. These properties are mainly due to the presence of the hydroxyl group in them . Phenols are more soluble in water than alcohols and have a higher boiling point . They occur in either the form of colorless liquids or white solids at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Characterization :
- Micheletti, Telese, and Boga (2020) synthesized a compound through an azo-coupling reaction involving 3,5-dimethoxyphenol and 4-methoxy benzenediazonium tetrafluoroborate, which was structurally elucidated using various techniques (Micheletti, Telese, & Boga, 2020).
Intermediate in Synthesis of Medicinal Compounds :
- Makara, Klubek, and Anderson (1996) described an efficient synthetic pathway for 5,7-dimethoxy-4-methylphthalide, a key intermediate in synthesizing mycophenolic acid and its analogues, starting from methyl 3,5-dimethoxybenzoate (Makara, Klubek, & Anderson, 1996).
Radioactive Labeling for Research :
- Miller, Olavesen, and Curtis (1974) prepared 2,6-dimethoxy [U-14C]phenol for research purposes, demonstrating a method involving several steps from [U-14C]phenol (Miller, Olavesen, & Curtis, 1974).
Anti-inflammatory Properties :
- Matsui et al. (2007) identified compounds, including 3,5-dimethoxy-2-methylphenol derivatives, with significant anti-inflammatory effects in mast cell-mediated inflammatory diseases (Matsui et al., 2007).
Synthetic Techniques and Analysis :
- Sugihara, Watanabe, Kawamatsu, and Morimoto (1972) detailed synthetic techniques for dimethoxy phenols and their analysis, contributing to the understanding of chemical reaction mechanisms (Sugihara, Watanabe, Kawamatsu, & Morimoto, 1972).
Hemoglobin Modification :
- Randad, Mahran, Mehanna, and Abraham (1991) studied the synthesis of compounds including 3,5-dimethoxyphenol derivatives to modulate hemoglobin's oxygen affinity, with potential clinical applications (Randad, Mahran, Mehanna, & Abraham, 1991).
Lignin Degradation Studies :
- Kawai, Umezawa, and Higuchi (1988) investigated the degradation mechanisms of phenolic beta-1 lignin substructure model compounds, which included dimethoxyphenol derivatives (Kawai, Umezawa, & Higuchi, 1988).
Anticancer Activity Research :
- Uddin et al. (2020) synthesized Schiff bases including dimethoxyphenol derivatives, evaluating their anticancer activity and potential as therapeutic agents (Uddin et al., 2020).
Material Science Applications :
- Dunkers, Zárate, and Ishida (1996) conducted a study on the hydrogen-bonding characteristics of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a model dimer for benzoxazine-based phenolic resins, relevant for material sciences (Dunkers, Zárate, & Ishida, 1996).
Safety and Hazards
Phenol, 3,5-dimethoxy-2-methyl- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this chemical with appropriate protective equipment and in a well-ventilated area .
Propriétés
IUPAC Name |
3,5-dimethoxy-2-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6-8(10)4-7(11-2)5-9(6)12-3/h4-5,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUHYMCTFZFCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450383 | |
| Record name | Phenol, 3,5-dimethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 3,5-dimethoxy-2-methyl- | |
CAS RN |
39828-36-9 | |
| Record name | Phenol, 3,5-dimethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



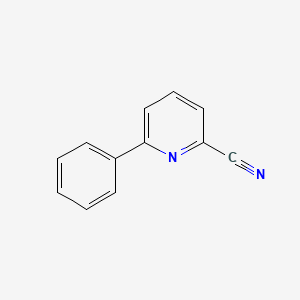

![3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3052168.png)
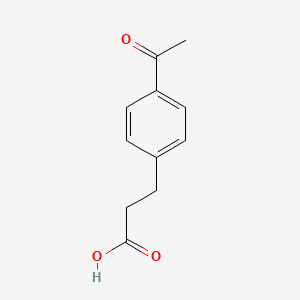


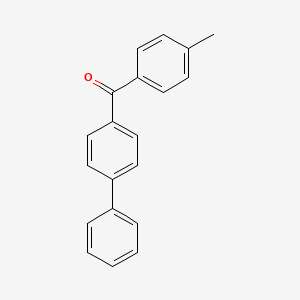

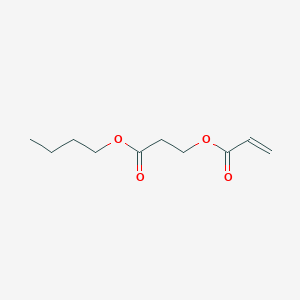


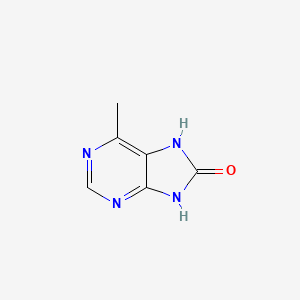
![2-Methylbenzo[f]quinoline](/img/structure/B3052188.png)
